1-[(tert-Butoxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl group and a morpholine ring. The presence of these functional groups imparts specific chemical properties that make this compound valuable in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step often involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties and reactivity
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Shares the Boc-protected piperidine structure but lacks the morpholine ring.
(3R,4R)-4-amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: Similar structure with an amino group instead of the morpholine ring.
1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of a piperidine ring
Uniqueness
The uniqueness of 1-[(tert-Butoxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid lies in its combination of the Boc-protected piperidine ring and the morpholine ring. This structure imparts specific chemical properties that make it valuable for a wide range of applications, particularly in the synthesis of complex molecules and the study of biochemical mechanisms.
Properties
Molecular Formula |
C15H26N2O5 |
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Molecular Weight |
314.38 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-morpholin-4-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(20)17-9-11(13(18)19)8-12(10-17)16-4-6-21-7-5-16/h11-12H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
MTPIGKHFQBIVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N2CCOCC2)C(=O)O |
Origin of Product |
United States |
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